molecular formula C12H9N3O B104195 2-(2-Hydroxyphenyl)-2h-benzotriazole CAS No. 10096-91-0

2-(2-Hydroxyphenyl)-2h-benzotriazole

Cat. No. B104195
CAS RN: 10096-91-0
M. Wt: 211.22 g/mol
InChI Key: FJGQBLRYBUAASW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Hydroxyphenyl)-2h-benzotriazole (2HBT) is an organic compound that has been studied extensively in recent years due to its potential applications in a variety of scientific fields. 2HBT is a heterocyclic aromatic compound with a five-membered ring structure composed of two nitrogen atoms, two oxygen atoms, and one carbon atom. It is a water-soluble compound with a low melting point of approximately 80°C. 2HBT is a versatile compound that has been used for a variety of purposes, including synthesis, drug delivery, and as a precursor for other compounds.

Scientific Research Applications

UV Stabilizers in Plastics

2-(2-Hydroxyphenyl)-2h-benzotriazole is widely recognized for its role as an effective ultraviolet stabilizer, especially in plastics materials and automotive coatings. Its photophysics and photochemistry are extensively studied, highlighting its utility in protecting materials from UV light damage. This application is critical in various industries, notably in automotive coatings, where it ensures the longevity and appearance of the products (Crawford, 1999).

Ultraviolet Spectral Behavior in Polymers

Investigations into the ultraviolet spectral behavior of this compound in different solvents have provided insights into its effectiveness as a UV stabilizer. The influence of substituents on its UV absorption characteristics is of particular interest for applications in optical lens and other polymer-based industries. Its derivatives are being explored for enhancing UV protection in these contexts (Sustic et al., 1995).

Synthesis and Photochemical Behavior

The synthesis and photochemical behavior of this compound derivatives have been a subject of research, revealing various pathways and mechanisms. Understanding these aspects is crucial for developing new compounds with improved UV absorption and stabilization properties, beneficial for a range of industrial applications (Sustic & Vogl, 1995).

Environmental Presence and Impact

The presence of benzotriazoles, including this compound, in the environment, particularly in sediments and sewage sludge, has been reported. These compounds are used in various products like cosmetics and automotive components. The studies focus on their distribution, potential environmental impact, and methods for their determination, highlighting the need for monitoring and managing these chemicals in the environment (Zhang et al., 2011).

Biotransformation and Environmental Fate

The biotransformation of benzotriazoles, including this compound, in the environment is another area of research. Understanding their degradation mechanisms, particularly in wastewater treatment processes, is crucial for assessing their persistence and potential environmental impact. Studies have identified various transformation products and pathways, providing valuable insights for environmental risk assessment and management (Huntscha et al., 2014).

Future Directions

One study suggests that 2-(2-Hydroxyphenyl)-2h-benzotriazole may be a suitable candidate for radiopharmaceutical development due to its solid-state fluorescence .

properties

IUPAC Name

2-(benzotriazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-12-8-4-3-7-11(12)15-13-9-5-1-2-6-10(9)14-15/h1-8,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGQBLRYBUAASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2N=C3C=CC=CC3=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60877078
Record name 2-(2H-Benzotriazol-2-yl)-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60877078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10096-91-0
Record name 2-(2H-Benzotriazol-2-yl)-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60877078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(2'-Hydroxyphenyl)benzotriazoles are known as light stabilizers for plastics (U.S. Pat. No. 3,004,896, Heller et al., Oct. 17, 1961). One method of making these compounds involves reducing an azo compound with powdered zinc (U.S. Pat. No. 3,214,436, Boyle et al., Oct. 26, 1965) but this method presents a problem of separation of large amounts of zinc oxide from the product. Another method involves oxidizing a diaminohydroxyazobenzene to form a 5-amino-2-(2'-hydroxyphenyl)benzotriazole which must then be subjected to an undesirable diazotization step. It would be desirable to use the cheapest and most convenient reducing agent, hydrogen gas, but, unfortunately, instead of the desired benzotriazole, the usual products of catalytic hydrogenation of a nitrophenylazophenol are the corresponding o-phenylenediamine and o-aminophenol in nearly quantitative yield [W. F. Whitmore and A. J. Revukus, J. Am. Chem. Soc., 62, 1687 (1940)]. The present invention is based on the surprising discovery that in an alkaline medium, the catalytic hydrogenation does not produce the previously observed cleavage of azobenzene N=N bond but instead yields the desired 2-(hydroxyphenyl)benzotriazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
benzotriazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
nitrophenylazophenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Hydroxyphenyl)-2h-benzotriazole
Reactant of Route 2
2-(2-Hydroxyphenyl)-2h-benzotriazole
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(2-Hydroxyphenyl)-2h-benzotriazole
Reactant of Route 4
2-(2-Hydroxyphenyl)-2h-benzotriazole
Reactant of Route 5
2-(2-Hydroxyphenyl)-2h-benzotriazole
Reactant of Route 6
2-(2-Hydroxyphenyl)-2h-benzotriazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.